(4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone
Description
(4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone (CAS: 338411-42-0) is a benzofuran-based methanone derivative characterized by a 4-chlorophenyl ketone group at position 2 of the benzofuran ring and a phenylsulfanyl methyl substituent at position 2. The phenylsulfanyl group introduces sulfur-based reactivity, which may influence its electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(phenylsulfanylmethyl)-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO2S/c23-16-12-10-15(11-13-16)21(24)22-19(14-26-17-6-2-1-3-7-17)18-8-4-5-9-20(18)25-22/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHFJJPCVJUFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone , with the CAS number 338411-42-0, is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H15ClO2S
- Molecular Weight : 378.87 g/mol
- CAS Number : 338411-42-0
The compound features a benzofuran core substituted with a chlorophenyl group and a phenylsulfanyl methyl moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral effects. The specific compound has been studied for its interactions with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzofuran derivatives against viruses such as Hepatitis C. For instance, molecular docking studies suggest that compounds with similar structures exhibit significant binding affinities to the HCV NS5B RNA-dependent RNA polymerase, indicating potential as antiviral agents .
Anticancer Potential
Benzofuran derivatives have also shown promise in anticancer research. The compound's structural features allow it to interact with multiple cellular pathways involved in cancer progression. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, although specific data on this compound is limited.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Future Directions
Further research is needed to fully elucidate the biological activity of this compound. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety in animal models.
- Mechanistic Studies : To better understand the pathways affected by this compound.
- Clinical Trials : To evaluate therapeutic potential in humans.
Comparison with Similar Compounds
(a) Sulfinyl vs. Sulfanyl Substituents
- (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone (CAS: 338424-32-1): Key Difference: The sulfinyl (-SO-) group replaces the sulfanyl (-S-) group in the target compound.
3-(4-Chlorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran :
- Key Difference : Additional methyl groups at positions 2, 4, and 6 on the benzofuran ring.
- Impact : Methyl substitutions enhance lipophilicity and may improve membrane permeability. This compound has demonstrated antifungal and antimicrobial activities, suggesting that structural modifications on the benzofuran ring can modulate pharmacological profiles .
(b) Trifluoromethyl-Substituted Analogs
- Phenyl[3-(([3-(trifluoromethyl)phenyl]sulfanyl)methyl)-1-benzofuran-2-yl]methanone (CAS: 338423-80-6): Key Difference: A trifluoromethyl (-CF₃) group replaces the chlorine on the phenylsulfanyl moiety. Its predicted density (1.37 g/cm³) and boiling point (538.1°C) reflect higher molecular weight (412.42 g/mol) and stability compared to the target compound .
Halogen-Substituted Methanones
(a) Chlorophenyl vs. Fluorophenyl Variants
- 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone: Key Difference: A fluorine atom is introduced at the meta position of the chlorophenyl group, and the benzofuran core is replaced with an isoquinoline system. Impact: Fluorine’s small size and high electronegativity can fine-tune electronic effects and bioavailability. The isoquinoline moiety may confer distinct binding modes in biological targets .
(b) Impurities and Retention Time Data
Table 1 from highlights structurally related impurities of fenofibrate derivatives, providing insights into how substituents affect chromatographic behavior:
| Compound Name | Relative Retention Time (%) |
|---|---|
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 0.34 |
| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate | 0.80 |
- Observation : Hydroxyl and ester groups significantly reduce retention times compared to bulkier substituents (e.g., isopropyl groups at 0.85%). This suggests that the target compound’s phenylsulfanyl group may intermediate retention behavior .
Piperazinyl-Modified Analogs
- (4-Chlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone (CAS: 898788-64-2): Key Difference: A piperazinylmethyl group replaces the benzofuran-sulfanyl system. Impact: The basic piperazine nitrogen enhances water solubility and may improve pharmacokinetic properties. Such modifications are common in drug design to optimize absorption and distribution .
Research Findings and Implications
- Pharmacological Potential: Benzofuran derivatives with sulfur substituents (e.g., sulfanyl, sulfinyl) show broad antifungal, antimicrobial, and antitumor activities . The target compound’s phenylsulfanyl group may offer a balance between reactivity and stability for therapeutic applications.
- Structure-Activity Relationships (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
